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Compound of Interest

4-Phenyl-1,3-thiazole-2-
Compound Name:
carbaldehyde

Cat. No. B1351833

For researchers, medicinal chemists, and material scientists, understanding the three-
dimensional structure of a molecule is paramount for predicting its behavior and interactions. In
the realm of drug discovery and materials science, 4-phenylthiazole derivatives are a class of
compounds that continue to garner significant interest due to their diverse biological activities.
X-ray crystallography provides the definitive blueprint of their solid-state conformation and
intermolecular interactions, offering crucial insights for structure-activity relationship (SAR)
studies and rational drug design.

This guide presents a comparative analysis of the single-crystal X-ray diffraction data for a
series of 4-phenylthiazole derivatives. By examining key crystallographic parameters, we can
discern the influence of substituent modifications on the crystal packing and molecular
geometry. The data presented herein is compiled from published crystallographic studies,
providing a valuable resource for researchers working with this important heterocyclic scaffold.

Comparative Crystallographic Data of 4-
Phenylthiazole Derivatives

The following table summarizes the key crystallographic parameters for three distinct 4-
phenylthiazole compounds, offering a quantitative comparison of their solid-state structures.
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Parameter Compound | Compound Il Compound Il

N-{[4-(4-

. . N-[4-(4-
N-[(4-phenylthiazol-2- bromophenyl)thiazol-

Bromophenyl)thiazol-

IUPAC Name yl)carbamothioyllbenz ~ 2- 2-y1]-4-(piperidin-1-

amide yI]c.arbamothioyI}benz y)butanamide
amide

Molecular Formula C17H13N30S:2 C17H12BrNsOS:2 C1sH22BrNsOS

Crystal System Monoclinic Monoclinic Triclinic

Space Group P2i/c P2i/c P-1

a (A) 8.868(2) 16.035(3) 6.8276(7)

b (A) 11.218(2) 7.979(2) 9.2782(9)

c (A 16.906(3) 13.565(3) 14.5907(14)

a (%) 90 90 88.812(2)

B(°) 99.44(3) 108.38(3) 86.085(3)

vy (©) 90 90 75.394(2)

Volume (A3) 1660.1(6) 1647.2(6) 892.33(15)

z 4 4 2

Data Source [1] [1]

Experimental Protocols

The methodologies employed for the synthesis, crystallization, and subsequent X-ray diffraction
analysis are crucial for the reproducibility and validation of the crystallographic data. Below are
the detailed experimental protocols for the compounds presented.

Synthesis and Crystallization

Compound | (N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide) and Compound Il (N-{[4-(4-
bromophenyl)thiazol-2-yl]carbamothioyl}benzamide):
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The synthesis of these compounds involved the reaction of benzoyl isothiocyanate with the
corresponding 2-amino-4-arylthiazole.[1] Specifically, benzoyl chloride was reacted with
potassium thiocyanate in acetone to generate benzoyl isothiocyanate in situ. After filtration of
potassium chloride, the appropriate 4-arylthiazol-2-amine in acetone was added to the filtrate.
The reaction mixture was heated under reflux for 2 hours. Upon cooling and addition of excess
crushed ice with vigorous stirring, the resulting solid product was collected by filtration and
washed with water. Single crystals suitable for X-ray diffraction were obtained by slow
crystallization from a N,N-dimethylformamide solution.[1]

Compound Il (N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide):

The synthesis and crystallization details for this compound were not available in the provided
search results.

X-ray Data Collection and Structure Refinement

For Compounds | and I
X-ray diffraction data were collected using synchrotron radiation.[1]
For Compound llI:

Data collection was performed on a Bruker APEX DUO CCD area-detector diffractometer. The
data was corrected for absorption effects using a multi-scan method.

The crystal structures were solved by direct methods and refined by full-matrix least-squares
on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in
calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The process of determining the crystal structure of a small molecule like a 4-phenylthiazole
derivative can be summarized in a logical workflow. The following diagram, generated using
Graphviz, illustrates the key stages from synthesis to final structure validation.
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Synthesis & Purification

Chemical Synthesis of
4-Phenylthiazole Derivative
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A flowchart illustrating the typical workflow for X-ray crystallography of small molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-4-phenylthiazole-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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